



# **Application Notes and Protocols for** [11C]GSK931145 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK931145 |           |
| Cat. No.:            | B10773678 | Get Quote |

These application notes provide a comprehensive overview and standardized protocol for Positron Emission Tomography (PET) imaging using the radiotracer [11C]**GSK931145**. This document is intended for researchers, scientists, and drug development professionals involved in the study of the glycine transporter type 1 (GlyT-1) in the central nervous system.

### Introduction

[11C]GSK931145 is a selective radioligand for the glycine transporter type 1 (GlyT-1), a key protein involved in regulating synaptic glycine levels.[1] GlyT-1 is a target of interest in the development of novel therapeutics for neuropsychiatric disorders such as schizophrenia, where impaired N-methyl-D-aspartate (NMDA) receptor function is implicated.[1][2] PET imaging with [11C]GSK931145 allows for the in vivo visualization and quantification of GlyT-1, aiding in drug development by enabling the assessment of target engagement and dose-occupancy relationships.[2][3]

# Signaling Pathway of GlyT-1 and the NMDA Receptor

Glycine acts as an essential co-agonist at the NMDA receptor. The glycine transporter type 1 (GlyT-1) modulates the concentration of glycine in the synaptic cleft. By clearing glycine from the synapse, GlyT-1 can influence NMDA receptor activity. Inhibition of GlyT-1 is hypothesized to increase synaptic glycine concentrations, thereby enhancing NMDA receptor function.[1]





Click to download full resolution via product page

Caption: GlyT-1 mediated glycine transport and NMDA receptor signaling.

# **Experimental Protocols**Radiotracer Synthesis

The radiosynthesis of [11C]GSK931145 is typically performed via N-methylation of a suitable precursor using [11C]methyl iodide or [11C]methyl triflate.[2]

#### Protocol:

- Produce [11C]CO2 via a cyclotron.
- Convert [11C]CO2 to [11C]CH3I or [11C]CH3OTf using standard radiochemistry procedures.
  [4]
- React the [11C]methylating agent with the desmethyl precursor of **GSK931145**.
- Purify the resulting [11C]GSK931145 using high-performance liquid chromatography (HPLC).[1][5]



- Formulate the final product in a sterile solution, such as normal saline, for intravenous injection.[1]
- The final product should have a radiochemical purity of >99%.[1]

## **Subject Preparation**

For Human Studies:

- Subjects should fast for a minimum of 4-6 hours prior to the scan.
- Water intake is permitted and encouraged.[6]
- A venous catheter should be inserted for radiotracer injection and, if required, for arterial blood sampling.
- Subjects should be positioned comfortably in the PET scanner to minimize motion artifacts.

For Preclinical Studies (Pigs, Baboons):

- Animals should be anesthetized for the duration of the imaging procedure.[1][8]
- A venous catheter should be placed for radiotracer administration.[8]
- Physiological parameters (heart rate, blood pressure, etc.) should be monitored throughout the scan.

### **PET Image Acquisition**

Workflow for [11C]GSK931145 PET Imaging:





Click to download full resolution via product page

Caption: Standard workflow for a [11C]GSK931145 PET imaging study.



#### Protocol:

- Perform a transmission scan for attenuation correction prior to the emission scan.
- Administer [11C]GSK931145 as an intravenous bolus injection.[8]
- Initiate a dynamic PET scan of the brain immediately following injection. The scan duration is typically 90-120 minutes.[1][8]
- For whole-body biodistribution studies, a series of whole-body scans are acquired over a period of up to 80 minutes post-injection.[8][9]
- If arterial blood sampling is performed, collect samples at predefined time points to measure the arterial input function and radiotracer metabolism.[1]

### **Data Analysis**

- Reconstruct the dynamic PET images with corrections for attenuation, scatter, and random coincidences.[10]
- Delineate regions of interest (ROIs) on the PET images, often with the aid of a co-registered
  MRI.[11]
- Generate time-activity curves (TACs) for each ROI.[11]
- Analyze the TACs using appropriate kinetic models to quantify GlyT-1 availability. Common methods include:
  - Compartmental models with an arterial input function (e.g., two-tissue compartmental model) to estimate the total distribution volume (VT).[3]
  - Reference tissue models (e.g., simplified reference tissue model) using a region devoid of specific binding as a reference to estimate the binding potential (BPND). However, studies have indicated no viable reference region for [11C]GSK931145 in the brain.[3][11]
  - Pseudo-reference tissue models can be employed when a true reference region is not available.[3]



## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical [11C]GSK931145 PET studies.

Table 1: Radiotracer Administration and Dosimetry

| Species | Injected Dose<br>(MBq) | Specific Activity<br>(GBq/µmol) | Effective Dose<br>(μSv/MBq)      |
|---------|------------------------|---------------------------------|----------------------------------|
| Human   | 304.22 ± 112.87        | 21.57 ± 7.51                    | 4.02 (male), 4.95<br>(female)[9] |
| Baboon  | 81 ± 14                | 30 ± 5.5                        | ~15% higher than<br>human[9]     |
| Pig     | 372 ± 84.4             | >39                             | Not Reported                     |

Table 2: Biodistribution and Pharmacokinetics

| Species | Brain Uptake                                                             | Limiting Organ<br>(Highest<br>Radiation<br>Dose) | Primary Route<br>of Clearance | Intact<br>Radioligand in<br>Plasma (at 60<br>min p.i.) |
|---------|--------------------------------------------------------------------------|--------------------------------------------------|-------------------------------|--------------------------------------------------------|
| Human   | Heterogeneous<br>(highest in<br>midbrain,<br>thalamus,<br>cerebellum)[3] | Liver[9]                                         | Intestinal[9]                 | 60 ± 8%[1]                                             |
| Baboon  | Similar to human                                                         | Liver[8]                                         | Intestinal[8]                 | ~30%[1]                                                |
| Pig     | Good brain<br>penetration,<br>heterogeneous<br>distribution[2]           | Not Reported                                     | Not Reported                  | Not Reported                                           |

Table 3: In Vitro and Pharmacological Properties



| Parameter             | Value   |
|-----------------------|---------|
| pIC50 for GlyT-1      | 8.4[1]  |
| pIC50 for GlyT-2      | 4.6[1]  |
| pKi in rat cortex     | 8.97[1] |
| LogD                  | 2.53[1] |
| Brain-blood AUC ratio | 1.9[1]  |

#### Conclusion

This document provides a standardized framework for conducting PET imaging studies with [11C]GSK931145. Adherence to these protocols will help ensure data quality and consistency across different research sites, thereby facilitating the reliable application of this valuable tool in neuroscience research and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification and evaluation of [11C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translational characterization of [11C]GSK931145, a PET ligand for the glycine transporter type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2
  PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a 11C-labeled NK1 receptor ligand for PET studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snmmi.org [snmmi.org]



- 7. Synthesis and evaluation of [11C]PyrATP-1, a novel radiotracer for PET imaging of glycogen synthase kinase-3β (GSK-3β) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 18F-FDG PET/CT Parameters Associated with Weight Loss in Patients with Esophageal Cancer [mdpi.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for [11C]GSK931145
   PET Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10773678#standard-11c-gsk931145-pet-imaging-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com